![molecular formula C8H11N3O4 B508021 Ethyl 3-(4-nitropyrazol-1-yl)propanoate CAS No. 512809-69-7](/img/structure/B508021.png)
Ethyl 3-(4-nitropyrazol-1-yl)propanoate
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Description
Ethyl 3-(4-nitropyrazol-1-yl)propanoate is a chemical compound with the CAS Number: 512809-69-7 . Its molecular weight is 213.19 and its IUPAC name is ethyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate .
Molecular Structure Analysis
The molecular formula of Ethyl 3-(4-nitropyrazol-1-yl)propanoate is C8H11N3O4 . The structure includes a nitropyrazole ring attached to a propanoate ester group .Physical And Chemical Properties Analysis
Ethyl 3-(4-nitropyrazol-1-yl)propanoate is a compound with a molecular weight of 213.19 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Biodegradation and Fate of Chemical Compounds
Research on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater provides insights into the environmental behavior of similar ethyl compounds. It discusses the ability of microorganisms to degrade ETBE aerobically and the identification of specific genes facilitating its transformation (Thornton et al., 2020). This study could guide research on the environmental impact and degradation pathways of Ethyl 3-(4-nitropyrazol-1-yl)propanoate.
Ethyl Carbamate in Foods and Beverages
A review focusing on ethyl carbamate (EC) explores its occurrence in fermented foods and beverages, detailing the mechanisms of its formation, including from urea and ethanol, and its potential health risks (Weber & Sharypov, 2009). This review's methodological approaches to detecting and analyzing EC could be adapted for studying Ethyl 3-(4-nitropyrazol-1-yl)propanoate in similar contexts.
Ethylene Oxide Sterilization
The use of ethylene oxide for sterilizing medical devices highlights chemical properties and applications of a specific compound in sterilization processes, including cycle design and validation (Mendes et al., 2007). This could provide a model for investigating the sterilization potential of Ethyl 3-(4-nitropyrazol-1-yl)propanoate.
Analytical Methods in Determining Antioxidant Activity
A comprehensive review of analytical methods used to determine antioxidant activity offers insight into various assays and their applicability, which could be relevant for exploring the antioxidant properties of Ethyl 3-(4-nitropyrazol-1-yl)propanoate (Munteanu & Apetrei, 2021).
properties
IUPAC Name |
ethyl 3-(4-nitropyrazol-1-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-2-15-8(12)3-4-10-6-7(5-9-10)11(13)14/h5-6H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUQSGIUSVTNEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C=C(C=N1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-nitropyrazol-1-yl)propanoate |
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